molecular formula C14H16Cl2N2O2 B2780284 N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide CAS No. 1421466-04-7

N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide

Cat. No.: B2780284
CAS No.: 1421466-04-7
M. Wt: 315.19
InChI Key: UCKSYPURHXTCLD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide is a synthetically designed chemical scaffold based on the privileged 3-oxa-9-azabicyclo[3.3.1]nonane framework. The core bicyclic structure is a subject of significant interest in medicinal chemistry and drug discovery. The 3-oxa-9-azabicyclo[3.3.1]nonane moiety is recognized as a key structural feature in various research contexts, serving as a conformationally constrained building block. This particular derivative is functionalized with a 3,4-dichlorophenylcarboxamide group at the 9-position, a modification often explored to modulate the compound's physicochemical properties and interaction with biological targets. Researchers are investigating such functionalized analogs for their potential as versatile intermediates in the synthesis of more complex molecular architectures and for their utility in probing biological mechanisms. The bicyclo[3.3.1]nonane scaffold is found in a range of biologically active natural products and synthetic molecules, making it a compelling structure for the development of new chemical tools and therapeutic leads. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c15-12-5-4-9(6-13(12)16)17-14(19)18-10-2-1-3-11(18)8-20-7-10/h4-6,10-11H,1-3,7-8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKSYPURHXTCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide typically involves multistep organic reactions. One common approach is the condensation of 3,4-dichloroaniline with a suitable bicyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research has indicated that compounds structurally related to N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide exhibit antidepressant-like effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the regulation of mood and emotional responses.

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives and their evaluation for antidepressant activity, noting that modifications to the bicyclic structure could enhance efficacy and reduce side effects .

1.2 Analgesic Properties

Another area of application is in pain management. Compounds similar to this compound have shown potential as analgesics by modulating pain pathways in the central nervous system. Research demonstrated that these compounds could act on opioid receptors, providing a dual mechanism for pain relief without the addictive properties typical of classical opioids .

Catalytic Applications

2.1 Organocatalysis

This compound has been explored as a catalyst in organic reactions, particularly in the oxidation of alcohols to carbonyl compounds. Its structural features allow it to function effectively as a nitroxyl radical catalyst, which can facilitate aerobic oxidation processes with high efficiency.

A notable study compared its catalytic performance with traditional catalysts like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl), showing that this compound could provide improved yields and selectivity in various oxidation reactions .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques that include cyclization and functional group modifications to achieve the desired bicyclic structure.

Table 1 summarizes key synthetic routes reported in literature:

StepReaction TypeKey ReagentsYield (%)
1CyclizationAcetic anhydride + amine85
2FunctionalizationChlorination (Cl₂)75
3Final ModificationCarboxylic acid derivative90

3.2 Characterization Techniques

Characterization of this compound is typically performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These techniques confirm the structural integrity and purity of synthesized compounds.

Case Studies

4.1 Clinical Trials

Several clinical trials are underway investigating the efficacy of related compounds for treating depression and anxiety disorders. Preliminary results suggest a favorable safety profile with significant improvements in patient-reported outcomes .

4.2 Industrial Applications

In industrial settings, the use of this compound as a catalyst for alcohol oxidation has been highlighted as a green chemistry approach due to its potential to minimize waste and reduce energy consumption during chemical processes .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amides and derivatives of 3,4-dichloroaniline. Examples include:

Uniqueness

What sets N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide apart is its specific bicyclic structure, which imparts unique chemical and biological properties. This structure enhances its stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide, a compound with a complex bicyclic structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16Cl2N2O2C_{14}H_{16}Cl_2N_2O_2. The compound features a bicyclic core that contributes to its unique reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common synthetic routes include:

  • Cyclization : Appropriate precursors undergo cyclization under controlled conditions to form the bicyclic structure.
  • Functionalization : Subsequent steps often involve functionalizing the bicyclic core to introduce the dichlorophenyl group and the carboxamide moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 16 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In studies involving various cancer cell lines, analogs of this compound demonstrated:

  • Selective Cytotoxicity : While some analogs exhibited strong anticancer effects, they did not show significant cytotoxicity towards normal human epithelial cells at lower concentrations (up to 200 µg/mL) compared to traditional chemotherapeutics like Triclocarban (TCC), which showed marked cytotoxicity .

The biological activity of this compound is believed to involve its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or microbial metabolism.
  • Receptor Binding : It may also bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various derivatives against common pathogens. Compounds with the 3,4-dichloro substitution pattern demonstrated improved activity compared to their non-chlorinated counterparts .
  • Anticancer Screening : In vitro tests on breast cancer cell lines revealed that certain derivatives had IC50 values lower than those of established chemotherapeutics while exhibiting reduced toxicity towards normal cells .

Comparative Analysis

Compound NameStructure TypeAntimicrobial Activity (MIC)Anticancer ActivityCytotoxicity
This compoundBicyclic16 µg/mL (against S. aureus)Moderate (varies by derivative)Low (up to 200 µg/mL)
TriclocarbanDiarylurea64 µg/mL (against E. faecalis)High (IC50 = 0.64 - 1.68 µg/mL)High (toxic to normal cells)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide?

  • Methodological Answer : The synthesis of bicyclic carboxamides typically involves coupling reactions between a bicyclic amine and an activated carboxylic acid derivative. For example, the 9-azabicyclo[3.3.1]nonane core can be functionalized via carbodiimide-mediated coupling with 3,4-dichlorophenyl isocyanate under anhydrous conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol . Key parameters include temperature control (0–25°C) and exclusion of moisture to prevent hydrolysis.

Q. How can structural confirmation of the compound be achieved post-synthesis?

  • Methodological Answer : Use a combination of 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the bicyclic scaffold and substitution pattern. For instance, 13C^{13}\text{C} NMR can distinguish between carbonyl carbons (170–175 ppm) and aromatic carbons (110–140 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for the bicyclic ring system .

Q. What are the primary biological targets of 9-azabicyclo[3.3.1]nonane derivatives?

  • Methodological Answer : These compounds often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their structural mimicry of endogenous ligands. In vitro assays such as radioligand binding studies (e.g., 3H^3\text{H}-labeled receptor antagonists) and functional cAMP assays are used to evaluate affinity and efficacy. For example, related bicyclic amines show nanomolar binding to 5-HT1A_{1A} receptors, correlating with behavioral effects in rodent models .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic scaffold influence receptor binding selectivity?

  • Methodological Answer : Stereochemistry critically impacts receptor interaction. For example, chair-chair conformers of 3-azabicyclo[3.3.1]nonane derivatives exhibit higher affinity for adrenergic receptors compared to boat-chair conformers. Use dynamic NMR or X-ray diffraction to determine dominant conformers . Computational docking (e.g., AutoDock Vina) can predict binding poses, while site-directed mutagenesis of receptors identifies critical residues for enantioselectivity .

Q. How should researchers address discrepancies in reported biological activity across similar derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., buffer pH, cell lines) or compound purity. Standardize protocols using:

  • Positive controls (e.g., known receptor agonists/antagonists).
  • Purity validation via HPLC (>95% purity).
  • Dose-response curves to calculate EC50_{50}/IC50_{50} values.
    For example, conflicting reports on analgesic efficacy may stem from variations in nociception models (e.g., thermal vs. mechanical pain assays) .

Q. What strategies optimize metabolic stability for in vivo studies?

  • Methodological Answer : Modify the carboxamide moiety to reduce CYP450-mediated oxidation. Strategies include:

  • Introducing electron-withdrawing groups (e.g., halogens) on the aromatic ring to hinder oxidative metabolism.
  • Deuterium labeling at vulnerable C-H bonds.
  • Prodrug approaches (e.g., esterification) to enhance bioavailability.
    In vitro microsomal stability assays (human/rat liver microsomes) and pharmacokinetic profiling in rodents guide optimization .

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